N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-4-(trifluoromethyl)benzamide is a complex organic compound that belongs to the class of benzoxazepines. This compound features a unique structure that incorporates both a benzamide and a tetrahydro-benzoxazepine moiety. The presence of the trifluoromethyl group enhances its chemical properties, making it a subject of interest in medicinal chemistry and pharmaceuticals.
The compound has been referenced in patent literature related to therapeutic applications, particularly in the treatment of diabetes mellitus types 1 and 2. The European patent EP2247587B1 discusses various derivatives of benzoxazepines, including this specific compound, highlighting its potential biological activities and therapeutic uses .
This compound is classified as a benzamide derivative with significant pharmacological potential. Its structural components suggest that it may interact with biological systems in ways that could lead to therapeutic benefits, particularly in metabolic disorders.
The synthesis of N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-4-(trifluoromethyl)benzamide typically involves several steps:
The synthesis may require specific conditions such as controlled temperatures and inert atmospheres to avoid degradation or side reactions. Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are essential for confirming the structure and purity of the synthesized compound.
The molecular structure of N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-4-(trifluoromethyl)benzamide can be represented by its chemical formula:
This formula indicates that the compound contains 16 carbon atoms, 16 hydrogen atoms, three fluorine atoms, two nitrogen atoms, and two oxygen atoms.
The molecular weight of this compound is approximately 334.31 g/mol. The presence of fluorine contributes to its lipophilicity and potential biological activity.
The compound may undergo various chemical reactions typical for amides and benzoxazepines:
Reactions involving this compound would require careful control of conditions to avoid decomposition or unwanted side products. Analytical techniques like high-performance liquid chromatography may be employed to monitor reaction progress.
The mechanism of action for N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-4-(trifluoromethyl)benzamide likely involves modulation of specific biological pathways related to glucose metabolism and insulin sensitivity.
Research indicates that similar compounds have shown efficacy in preclinical models for diabetes management by improving glycemic control and reducing insulin resistance.
The physical properties include:
Chemical properties include:
Relevant data from studies indicate stability under physiological conditions but may degrade under extreme pH or temperature variations.
N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-4-(trifluoromethyl)benzamide has potential applications in:
CAS No.: 89139-42-4
CAS No.: 92292-84-7
CAS No.: 5755-27-1
CAS No.: 23374-70-1
CAS No.: 28345-81-5
CAS No.: 80251-29-2